molecular formula C18H16BrFN2O3 B2602163 2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide CAS No. 2094831-58-8

2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide

Cat. No.: B2602163
CAS No.: 2094831-58-8
M. Wt: 407.239
InChI Key: HPCNFQFMDKJEET-UHFFFAOYSA-N
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Description

2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide typically involves several key steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-bromo-4-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Azetidinone Formation: : The next step involves the synthesis of the azetidinone ring. This can be achieved by reacting 4-aminophenylacetic acid with a suitable reagent to form the azetidinone structure. Common reagents include acetic anhydride or chloroacetyl chloride under basic conditions.

  • Amide Bond Formation: : The final step is the coupling of the phenoxy intermediate with the azetidinone derivative to form the desired propanamide. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom in the phenoxy ring can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the azetidinone ring, to form corresponding oxo derivatives. Reduction reactions can also occur, potentially reducing the carbonyl group to a hydroxyl group.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Oxidation: Oxidized azetidinone derivatives.

    Reduction: Reduced amide derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets such as enzymes or receptors.

  • Biological Studies: : It is used in biological assays to study its effects on cellular processes and pathways, including its potential as an inhibitor or activator of specific proteins.

  • Chemical Biology: : The compound is utilized in chemical biology to probe the function of biological molecules and to develop chemical tools for studying complex biological systems.

  • Industrial Applications: : It may have applications in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide
  • 2-(2-bromo-4-methylphenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide
  • 2-(2-bromo-4-iodophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide

Uniqueness

2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide is unique due to the presence of both bromine and fluorine atoms in the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the azetidinone moiety provides a distinctive profile that can be exploited in various research applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3/c1-11(25-16-7-2-12(20)10-15(16)19)18(24)21-13-3-5-14(6-4-13)22-9-8-17(22)23/h2-7,10-11H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCNFQFMDKJEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCC2=O)OC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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